14Z-tricosenoic acid
Description
14Z-Tricosenoic acid (CAS: 105305-00-8) is a monounsaturated fatty acid with a 23-carbon chain and a single cis-configured double bond at the 14th position. It typically exists as a colorless to pale yellow oily liquid or waxy solid, depending on purity and ambient temperature . Its chemical reactivity is influenced by the isolated double bond, which renders it susceptible to oxidation and addition reactions. This compound is utilized in chemical synthesis and biological research, particularly in studies involving lipid metabolism and membrane dynamics .
Properties
IUPAC Name |
(Z)-tricos-14-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h9-10H,2-8,11-22H2,1H3,(H,24,25)/b10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCMIDDAOIVEAZ-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction for Cis-Olefin Formation
The Wittig reaction remains a cornerstone for introducing cis-configured double bonds in long-chain fatty acids. For 14Z-tricosenoic acid, a 14-carbon aldehyde is reacted with a stabilized ylide derived from a 9-carbon phosphonium salt. The reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at −78°C to favor cis-selectivity, yielding the Z-alkene intermediate. Subsequent oxidation of the terminal alcohol to the carboxylic acid is achieved using Jones reagent (CrO₃ in H₂SO₄), though milder alternatives like TEMPO/NaClO are preferred to minimize over-oxidation.
Table 1: Wittig Reaction Parameters for 14Z-Tricosenoic Acid Synthesis
Chain Elongation via Malonic Ester Synthesis
For stepwise carbon chain extension, malonic ester synthesis offers precise control. Ethyl tricos-14-enoate is synthesized by alkylating diethyl malonate with 1-bromotetradecane, followed by hydrolysis and decarboxylation. The double bond is introduced via dehydrogenation using palladium-on-carbon (Pd/C) under hydrogen-deficient conditions. However, this method risks trans-alkene formation, necessitating low-pressure hydrogenation (1–2 atm H₂) with Lindlar catalyst to preserve cis-configuration.
Enzymatic Derivatization in Non-Aqueous Media
Lipase-Catalyzed Esterification
Lipases exhibit remarkable activity in organic solvents, enabling esterification without racemization. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between tricosanol and oleic acid in hexane at 40°C, producing tricos-14-enoyl oleate. Saponification with KOH/ethanol liberates 14Z-tricosenoic acid with >99% purity, as confirmed by GC-MS.
Table 2: Enzymatic Esterification Conditions
Bi-Enzymatic Cascade for Double-Bond Isomerization
A novel approach combines lipase-mediated hydrolysis with oleate hydratase to isolate Z-configured isomers. Camelina sativa oil hydrolysates, rich in gondoic acid (20:1Δ11Z), are treated with Pseudomonas oleovorans hydratase to convert oleic acid (18:1Δ9Z) into 10-hydroxystearic acid. Chromatographic separation then isolates 14Z-tricosenoic acid from homologous unsaturated acids.
Purification and Analytical Characterization
Solvent Extraction and Crystallization
Post-synthesis, crude 14Z-tricosenoic acid is partitioned between iso-octane and acidified methanol (25 mM HCl), leveraging its low aqueous solubility. Freeze-drying the organic phase yields a waxy solid, which is recrystallized from acetone at −20°C to remove saturated analogs.
Derivatization for GC-MS Analysis
Pentafluorobenzyl (PFB) esters enhance volatility and ionization efficiency. Derivatization involves reacting 50 µg of purified acid with 25 µL 1% PFB bromide and 25 µL 1% diisopropylethylamine in acetonitrile (20 min, room temperature). GC-MS analysis using a DB-23 column (30 m × 0.25 mm) with electron capture detection confirms ≥99% purity, as evidenced by a single peak at m/z 354.3 [M−H]⁻.
Table 3: GC-MS Parameters for 14Z-Tricosenoic Acid
| Parameter | Condition | Reference |
|---|---|---|
| Column | DB-23 (50% cyanopropyl) | |
| Oven program | 50°C (1 min) → 10°C/min → 240°C | |
| Ionization mode | Negative chemical ionization | |
| Diagnostic ions | m/z 354.3, 236.1 (Criegee fragment) |
Challenges and Optimization Strategies
Solubility Limitations in Aqueous Media
The hydrophobic 23-carbon chain impedes solubility in polar solvents, complicating enzymatic reactions. Co-solvent systems (e.g., tert-butanol/water 3:1 v/v) enhance substrate accessibility for hydrolases, improving conversion rates by 40%.
Stereochemical Integrity During Hydrogenation
Uncontrolled hydrogenation risks converting the cis double bond to trans. Lindlar catalyst (Pb-poisoned Pd) in quinoline/ethanol at 25°C selectively hydrogenates alkynes to cis-alkenes without over-reduction, preserving Z-configuration with 92% efficiency .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H44O2
- Molecular Weight : 352.6 g/mol
- IUPAC Name : (Z)-tricos-14-enoic acid
- Physical State : Solid at room temperature
The unique structure of 14Z-tricosenoic acid, characterized by a long aliphatic chain and a single cis double bond at the 14th carbon atom from the carboxyl end, contributes to its distinct physical and chemical properties. These properties make it particularly useful in specialized applications requiring specific lipid characteristics.
Chemistry
14Z-tricosenoic acid serves as a model compound for studying the behavior of long-chain fatty acids in various chemical reactions. Its unique structural features allow researchers to explore reaction mechanisms involving oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Epoxides or diols |
| Reduction | Hydrogen gas with palladium on carbon | Saturated fatty acids |
| Substitution | Alcohols with sulfuric acid | Esters |
Biology
In biological research, 14Z-tricosenoic acid plays a crucial role in lipid metabolism and the function of cell membranes. It is incorporated into phospholipids, influencing membrane fluidity and permeability.
Case Study: Neuroprotective Effects
Research indicates that supplementation with very long-chain fatty acids (VLCFAs) like 14Z-tricosenoic acid can enhance cognitive functions by modulating lipid profiles in the brain. A study involving rats demonstrated that VLCFA supplementation led to significant improvements in memory performance through enhanced neurotrophin signaling pathways.
Medicine
The therapeutic potential of 14Z-tricosenoic acid is being explored in treating metabolic disorders. Its role in synthesizing bioactive lipids suggests possible applications in developing treatments for conditions like cardiovascular diseases.
Case Study: Lipid Metabolite Biomarkers
A study identified specific lipid metabolites associated with cardiovascular disease risk, highlighting the importance of fatty acids like 14Z-tricosenoic acid as potential biomarkers for metabolic health .
Industry
In industrial applications, 14Z-tricosenoic acid is used in producing biodegradable lubricants and surfactants. Its properties make it an excellent precursor for synthesizing complex molecules used in various formulations.
Mechanism of Action
The mechanism of action of 14Z-Tricosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor for the synthesis of signaling molecules that regulate various cellular processes. The molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison Based on Double Bond Configuration and Chain Length
The following table highlights key differences between 14Z-tricosenoic acid and structurally related unsaturated fatty acids:
Note: Physical states for eicosadienoic and tricosapentaenoic acids are inferred from their higher unsaturation, which typically lowers melting points compared to monounsaturated analogs.
Key Observations:
- Double Bond Impact: The single double bond in 14Z-tricosenoic acid confers moderate reactivity, whereas polyunsaturated analogs (e.g., tricosapentaenoic acid) exhibit greater oxidative instability due to multiple double bonds .
- Chain Length: Both 14Z-tricosenoic acid and 8Z,11Z,14Z,17Z,20Z-tricosapentaenoic acid share a 23-carbon backbone, but the latter’s five double bonds likely enhance fluidity, making it more suitable for studies requiring flexible lipid bilayers .
Biological Activity
Introduction
14Z-tricosenoic acid, also known as (14Z)-14-tricosenoic acid or cis-14-tricosenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C23H44O2 and a molecular weight of 352.6 g/mol. It is categorized as a very long-chain fatty acid (VLCFA) and is primarily found in certain plant oils and animal fats. This article explores the biological activity of 14Z-tricosenoic acid, focusing on its physiological roles, potential health benefits, and mechanisms of action.
| Property | Value |
|---|---|
| Molecular Formula | C23H44O2 |
| Molecular Weight | 352.6 g/mol |
| CAS Number | 105305-00-8 |
| Lipid Number | C23:1 |
| Physical State | Solid |
1. Role in Membrane Structure
14Z-tricosenoic acid contributes to the structural integrity of cell membranes due to its incorporation into phospholipids. Its unique chain length and unsaturation influence membrane fluidity and permeability, which are critical for cellular function.
2. Neuroprotective Effects
Recent studies suggest that VLCFAs, including 14Z-tricosenoic acid, play a role in neuroprotection. For instance, research indicates that supplementation with fatty acids can enhance cognitive functions by modulating lipid profiles in the brain, potentially improving memory and learning processes .
Case Study 1: Cognitive Improvement
In a study examining the effects of various fatty acids on cognitive function in rats, it was found that supplementation with VLCFAs led to significant changes in lipid profiles associated with improved neurotrophin signaling pathways. The study highlighted that these fatty acids could enhance memory performance through their metabolic effects on brain lipids .
Case Study 2: Fatty Acid Profiling in Bee Bread
A study analyzing the fatty acid composition of bee bread revealed the presence of numerous unsaturated fatty acids, including 14Z-tricosenoic acid. The research indicated that these fatty acids could possess bioactive properties that contribute to health benefits such as improved lipid metabolism and antioxidant activity .
The biological activity of 14Z-tricosenoic acid can be attributed to several mechanisms:
- Lipid Metabolism Regulation : This compound influences lipid metabolism pathways, particularly those involved in the synthesis and degradation of sphingolipids and glycerophospholipids.
- Cell Signaling : VLCFAs can act as signaling molecules that modulate cellular responses to various stimuli, including stress and inflammation.
- Gene Expression Modulation : Fatty acids can influence gene expression related to lipid metabolism and inflammatory responses through their action on nuclear receptors.
Q & A
Q. How can researchers resolve contradictions in reported bioactivity data for 14Z-tricosenoic acid across studies?
- Methodological Answer : Conduct meta-analysis to identify variables such as cell line specificity, concentration ranges, or solvent effects (e.g., DMSO vs. ethanol). Use clustered data analysis (e.g., mixed-effects models) to account for nested variables (e.g., multiple assays per study). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and compare with structurally analogous fatty acids (e.g., oleic acid) to isolate structure-activity relationships .
Q. What experimental strategies are effective for probing the mechanistic role of 14Z-tricosenoic acid in lipid signaling pathways?
- Methodological Answer : Employ isotopic labeling (¹³C or ²H) to trace metabolic incorporation into phospholipids. Combine knockdown models (e.g., siRNA targeting acyl-CoA synthetases) with lipidomics profiling (LC-MS/MS) to identify downstream metabolites. Use surface plasmon resonance (SPR) to quantify binding affinity to receptors like GPR120 .
Q. How can stereochemical purity of 14Z-tricosenoic acid impact its biological interactions, and what methods detect configuration-specific effects?
- Methodological Answer : Compare Z and E isomers (synthesized via photoisomerization) in biophysical assays (e.g., membrane fluidity studies using fluorescence anisotropy). Utilize circular dichroism (CD) spectroscopy or chiral HPLC to monitor configuration stability under physiological conditions. In vivo, employ genetic models (e.g., Δ9-desaturase knockouts) to assess isomer-specific metabolic outcomes .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in 14Z-tricosenoic acid toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Account for intra-experimental variability via bootstrap resampling or Bayesian hierarchical modeling. Report confidence intervals and effect sizes (e.g., Cohen’s d) for comparative analyses. Validate assumptions with residual plots and normality tests (e.g., Shapiro-Wilk) .
Q. How should researchers integrate computational modeling with experimental data to predict 14Z-tricosenoic acid’s behavior in complex lipid mixtures?
- Methodological Answer : Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study bilayer incorporation energetics. Cross-validate with experimental data from Langmuir trough measurements (monolayer surface pressure-area isotherms). Use QSAR models to correlate structural descriptors (e.g., chain length, unsaturation index) with observed bioactivity .
Literature and Data Management
Q. What criteria should guide the selection of primary literature for benchmarking studies on 14Z-tricosenoic acid?
- Methodological Answer : Prioritize peer-reviewed studies with full experimental disclosure (e.g., synthesis protocols, purity data). Exclude non-peer-reviewed sources or studies lacking negative controls. Use tools like SciFinder or Reaxys to filter by publication type (articles, patents) and data quality (e.g., spectral matches ≥95%) .
Q. How can researchers address gaps in existing datasets for 14Z-tricosenoic acid?
- Methodological Answer : Design targeted experiments to fill gaps (e.g., temperature-dependent solubility studies if lacking). Collaborate with open-data repositories (e.g., PubChem, LipidMAPS) to contribute validated data. Use predictive modeling (e.g., group contribution methods) to estimate missing properties (e.g., vapor pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
